molecular formula C20H18N2O3S B299596 N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide

N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide

Katalognummer B299596
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: IUSYXTIORNXTGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide, also known as DASAM, is a synthetic compound that has shown promising results in various scientific research studies. The compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant research areas is cancer treatment. Studies have shown that N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide exhibits anti-tumor activity by inhibiting the growth of cancer cells. The compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Moreover, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been studied for its anti-inflammatory properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for inflammation. The compound has also been found to reduce the production of pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of various enzymes and pathways involved in disease progression. For example, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide in lab experiments is that it is a synthetic compound, which means that its purity can be controlled. Moreover, the compound has shown promising results in various scientific research studies. However, one of the limitations of using N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is that its mechanism of action is not fully understood. Therefore, further studies are required to determine the exact mechanism of action of the compound.

Zukünftige Richtungen

There are several future directions for the research of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide. One of the significant research areas is cancer treatment. Further studies are required to determine the exact mechanism of action of the compound in inhibiting the growth of cancer cells. Moreover, studies are required to determine the efficacy of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide in combination with other anti-cancer drugs.
Another future direction is the development of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide as an anti-inflammatory agent. Studies are required to determine the efficacy of the compound in various inflammatory diseases, such as arthritis and asthma. Moreover, studies are required to determine the safety of the compound in human clinical trials.
Conclusion:
In conclusion, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is a synthetic compound that has shown promising results in various scientific research studies. The compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, the compound has been found to reduce the production of ROS, which are responsible for oxidative stress. Further studies are required to determine the exact mechanism of action of the compound and its efficacy in various diseases.

Synthesemethoden

The synthesis of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-aminobenzenesulfonamide and acetic anhydride in the presence of a catalyst. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 60%.

Eigenschaften

Molekularformel

C20H18N2O3S

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13(23)21-16-8-10-17(11-9-16)26(24,25)22-19-12-7-15-6-5-14-3-2-4-18(19)20(14)15/h2-4,7-12,22H,5-6H2,1H3,(H,21,23)

InChI-Schlüssel

IUSYXTIORNXTGL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.